![molecular formula C8H10N4 B1416340 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1082942-26-4](/img/structure/B1416340.png)
1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine is a type of nitrogen-containing heterocycle . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Scientific Research Applications
Synthesis of Derivatives
This compound serves as a precursor in the synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives , which are important for further chemical research and development .
Biological Evaluation
It is used in biological studies to evaluate the binding mode of molecules, such as in molecular docking studies to understand interactions with biological targets like TRKA .
Granulosa Cell Research
The compound has been utilized in the preparation of granulosa cell suspensions for research in reproductive biology .
Heterocyclic Compound Studies
As a member of the pyrazolopyridines family, it is studied for its role in forming bicyclic heterocyclic compounds, which have various biomedical applications .
Novel Synthesis Pathways
Researchers have explored new pathways for synthesizing pyrazolo[3,4-b]pyridine scaffolds using this compound, which can lead to advancements in synthetic chemistry methods .
Safety and Hazards
properties
IUPAC Name |
1,6-dimethylpyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-6-7(9)11-12(2)8(6)10-5/h3-4H,1-2H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXPKHCFQQKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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